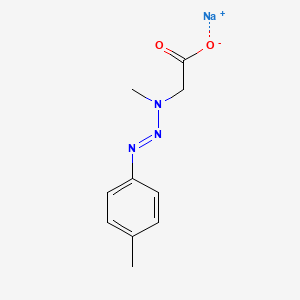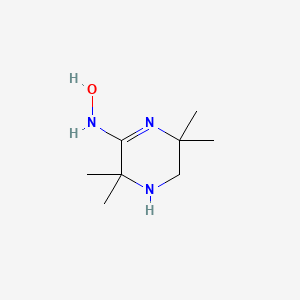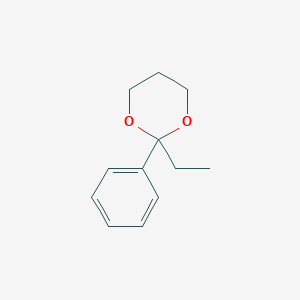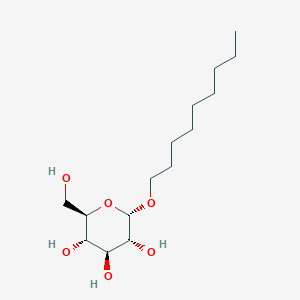
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt is a chemical compound with a complex structure that includes an acetic acid moiety and a triazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt typically involves the reaction of 4-methylphenylhydrazine with acetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate triazenyl compound, which is then converted to the sodium salt form. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in other medical treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group is known to interact with nucleophiles, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazenyl derivatives and acetic acid derivatives. Examples include:
- Acetic acid, 4-methylphenyl ester
- Acetic acid, 2-(3-(4-chlorophenyl)-1-methyl-2-triazenyl)-, sodium salt
Uniqueness
What sets acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51955-67-0 |
|---|---|
Molekularformel |
C10H12N3NaO2 |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
sodium;2-[methyl-[(4-methylphenyl)diazenyl]amino]acetate |
InChI |
InChI=1S/C10H13N3O2.Na/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15;/h3-6H,7H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
SJQOKHZZCZNFOD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)

![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)


![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)



